![molecular formula C17H15NO6 B270545 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the class of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for maintaining tissue structure and function. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme, preventing the cleavage of ECM proteins. MMPs are involved in the degradation of various ECM proteins, such as collagen, elastin, and fibronectin, which are essential for maintaining tissue structure and function. Inhibition of MMP activity by 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can lead to the accumulation of ECM proteins, which can affect cell behavior and tissue remodeling.
Biochemical and physiological effects:
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and the MMPs inhibited. In cancer cells, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to inhibit cell migration, invasion, and angiogenesis, which are essential for tumor growth and metastasis. In arthritis, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce inflammation and joint destruction by inhibiting MMP activity. In cardiovascular diseases, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce atherosclerosis and plaque formation by inhibiting MMP activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has several advantages as a tool compound for MMP research. It is a potent and selective inhibitor of MMPs, with a broad range of inhibitory activity. It can be used in various cell types and animal models to investigate the role of MMPs in various biological processes. However, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid also has some limitations. It has poor solubility in water, which can affect its bioavailability and potency. It can also inhibit other enzymes, such as cysteine proteases, which can affect the interpretation of the results.
Orientations Futures
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, there are still many unanswered questions regarding its efficacy and safety. Future research directions could include the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases, and the exploration of new therapeutic targets for MMP inhibition.
Méthodes De Synthèse
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be synthesized by various methods, including the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acylation with butyric anhydride. The purity and yield of 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be improved by chromatographic techniques, such as HPLC or recrystallization.
Applications De Recherche Scientifique
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been widely used as a tool compound to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, with varying potency. 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been used to study the effects of MMP inhibition on cell migration, invasion, angiogenesis, and apoptosis. It has also been used to investigate the role of MMPs in various diseases, such as cancer, arthritis, and cardiovascular diseases.
Propriétés
Nom du produit |
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C17H15NO6 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
4-[4-(1,3-benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15NO6/c19-16(7-8-17(20)21)18-11-1-3-12(4-2-11)24-13-5-6-14-15(9-13)23-10-22-14/h1-6,9H,7-8,10H2,(H,18,19)(H,20,21) |
Clé InChI |
SWJIBJMKYFCRKI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



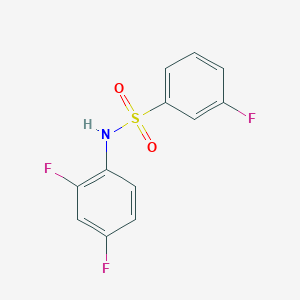
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
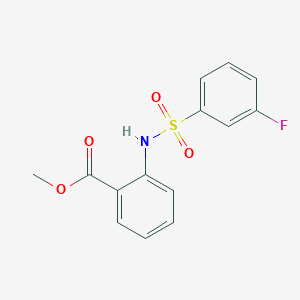
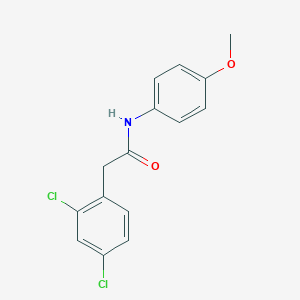
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
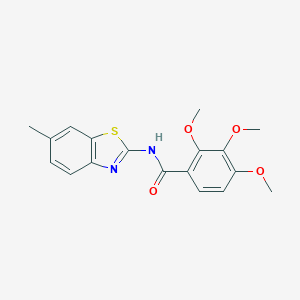
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
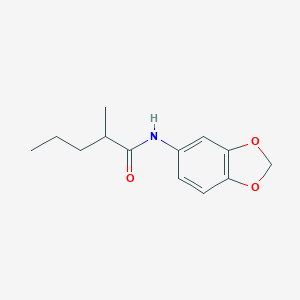
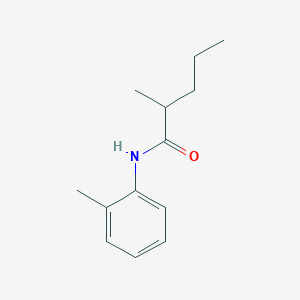
![Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270483.png)
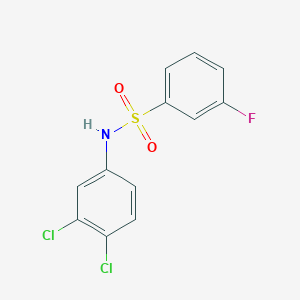
![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270491.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)